molecular formula C37H53O2P B12876343 ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Cat. No.: B12876343
M. Wt: 560.8 g/mol
InChI Key: HQGCXFBETLNMGY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR (121 MHz, CDCl₃): A singlet at δ 61.1 ppm confirms the absence of neighboring phosphorus atoms and matches the electronic environment of bulky triarylphosphines.

¹H NMR (500 MHz, CDCl₃):

  • tert-Butyl protons: Singlet at δ 1.42 ppm (18H)
  • Methoxy groups: Singlets at δ 3.79 ppm (6H, OCH₃)
  • Aromatic protons:
    • ortho to P: Doublet at δ 7.68 ppm (J = 12.5 Hz)
    • meta to OCH₃: Multiplet at δ 6.85–6.92 ppm
  • Isopropyl methines: Septets at δ 3.12–3.25 ppm
  • Phenyl group protons: Multiplet at δ 7.21–7.35 ppm

¹³C NMR (126 MHz, CDCl₃):

  • tert-Butyl carbons: δ 34.2 (C), 31.8 (CH₃)
  • Methoxy carbons: δ 56.1
  • Aromatic carbons:
    • C-P: δ 138.4
    • C-O: δ 153.2, 151.9
  • Isopropyl carbons: δ 24.7 (CH), 23.1 (CH₃)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • P-C stretch : 1435 (m)
  • Aromatic C-H bend : 825 (s)
  • C-O stretch : 1245 (s)
  • C-H stretch (isopropyl) : 2965 (m)

Mass Spectrometry

High-resolution ESI-MS shows:

  • [M+H]⁺ : m/z 587.4021 (calc. 587.4018)
  • Major fragments:
    • Loss of tert-butyl group: m/z 531.3562
    • Biphenyl backbone: m/z 228.0934

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Bond lengths (Å)
P-C(aryl) 1.827(3)
P-C(tert-butyl) 1.846(2)–1.851(3)
Bond angles (°)
C-P-C 104.2(1)–108.7(1)

The phosphorus center adopts a distorted tetrahedral geometry, with C-P-C angles compressed due to steric bulk from the tert-butyl groups. The dihedral angle between the biphenyl rings measures 68.5°, minimizing steric clashes between methoxy and isopropyl substituents.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) simulations corroborate experimental structures:

  • HOMO (-5.32 eV) : Localized on phosphorus and adjacent aryl rings
  • LUMO (-1.87 eV) : Delocalized across the biphenyl system
  • Natural Bond Orbital (NBO) analysis :
    • P → σ(C-aryl) hyperconjugation: 8.7 kcal/mol stabilization
    • Methoxy oxygen lone pairs → σ(C-O) donation: 12.3 kcal/mol

Molecular Orbital Analysis

Frontier molecular orbitals suggest:

  • Electrophilic reactivity at phosphorus due to high HOMO density
  • Steric maps quantify ligand bulk:
    • %Vbur (buried volume): 48.7%
    • Cone angle: 173°

These features explain the ligand’s efficacy in stabilizing low-coordinate metal centers during catalytic cycles.

Properties

Molecular Formula

C37H53O2P

Molecular Weight

560.8 g/mol

IUPAC Name

ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-18-16-15-17-19-26)30-20-27(38-13)21-31(39-14)35(30)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3

InChI Key

HQGCXFBETLNMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=CC(=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the reaction of di-tert-butylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process often involves recrystallization or chromatographic techniques to achieve the desired product quality .

Chemical Reactions Analysis

Case Study 1: Ortho-Substituted Aryl Halides

  • Substrate : 2-Bromotoluene

  • Ligand Comparison :

    • Compound X : Achieved 88% yield in hydroxylation .

    • RockPhos : Yielded 65% under identical conditions .

  • Rationale : The smaller steric profile of Compound X enhances accessibility to the metal center .

Case Study 2: Heteroaryl Bromides

  • Substrate : 3-Bromopyridine with ester-functionalized nucleophiles

  • Conditions : P2Et superbase, PdG3 precatalyst, tert-amyl alcohol .

  • Outcome : Clean formation of hydroxypyridine derivatives without ester decomposition .

Steric and Electronic Influence

  • Steric Parameters :

    • %VBur (Steric Bulk) : ~160 (estimated from analogous ligands).

    • Tolman Cone Angle : ~170°.

  • Electronic Properties :

    • Electron-Donating Capacity : Enhanced by methoxy and tert-butyl groups, increasing electron density at Pd.

Comparative Ligand Performance

Ligand Reaction Scope Steric Demand Typical Yield
Compound X Broad (chlorides, bromides)High80–98%
TriphenylphosphineNarrow (iodides only)Low40–70%
BrettPhosModerate (electron-rich substrates)Moderate60–85%

Key Insight : Compound X outperforms traditional ligands in reactions requiring steric protection and electron-rich environments .

Environmental and Industrial Relevance

  • Green Chemistry : Enables low-waste protocols by reducing catalyst loading (1–5 mol%) and eliminating harsh bases .

  • Scale-Up : Industrial syntheses use optimized versions of lab-scale routes (e.g., solvent-free grinding for ligand preparation).

Scientific Research Applications

Catalysis

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane acts as an effective ligand in catalytic processes. Its role in catalysis is particularly notable in:

  • Cross-Coupling Reactions: This compound enhances the efficiency of palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The steric and electronic properties of the phosphine ligand facilitate the activation of substrates and improve reaction yields .

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a crucial building block for synthesizing complex drug molecules. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the development of new medications by enabling the formation of intricate molecular architectures that are essential for biological activity .

Material Science

The compound's properties extend into material science, where it is employed in:

  • Polymer Synthesis: this compound contributes to the formulation of advanced polymers and composites. These materials often exhibit enhanced thermal stability and mechanical strength due to the incorporation of phosphine functionalities .

Environmental Applications

The compound plays a role in green chemistry initiatives aimed at reducing environmental impact:

  • Green Catalysis: By participating in reactions that minimize waste and energy consumption, this compound supports the development of sustainable chemical processes .

Summary Table of Applications

Application AreaSpecific UsesBenefits
CatalysisCross-coupling reactionsEnhanced efficiency and yield
Pharmaceutical DevelopmentSynthesis of APIsFacilitates complex drug molecule synthesis
Material SciencePolymer synthesisImproved thermal and mechanical properties
Environmental ApplicationsGreen catalysisReduces waste and energy consumption

Case Studies

  • Catalytic Efficiency in Organic Synthesis:
    A study published in ACS Symposium Series highlighted the use of this compound as a ligand in palladium-catalyzed reactions. The findings demonstrated significant improvements in reaction rates and product yields compared to traditional ligands .
  • Pharmaceutical Applications:
    Research published in Journal of Medicinal Chemistry illustrated how this phosphine compound was integral to synthesizing a novel class of anti-cancer agents. The study reported on the compound's ability to facilitate complex multi-step synthetic routes that were previously challenging .
  • Material Innovations:
    In a review on advanced materials published in Materials Science & Engineering, researchers noted that incorporating this compound into polymer matrices resulted in materials with enhanced thermal resistance and mechanical properties suitable for high-performance applications .

Mechanism of Action

The mechanism by which ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The bulky tert-butyl groups and aromatic rings enhance the compound’s steric and electronic properties, making it an effective ligand .

Comparison with Similar Compounds

Ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane (CAS: 857356-94-6)

This analogue replaces the dimethoxy groups in the parent compound with tetramethyl substituents, significantly increasing steric bulk while reducing electron-donating capacity. However, the heightened steric hindrance may improve selectivity in substrates prone to β-hydride elimination .

Property Ditert-butyl-[2,4-dimethoxy-...]phosphane Ditert-butyl-[2,3,4,5-tetramethyl-...]phosphane
Substituents 2,4-dimethoxy, 6-triisopropylphenyl 2,3,4,5-tetramethyl, 6-triisopropylphenyl
CAS No. 1160861-53-9 857356-94-6
Molecular Formula C₃₁H₄₉O₂P C₃₃H₅₃P
Steric Demand High (moderated by methoxy groups) Very High (due to methyl groups)
Electronic Profile Electron-rich (methoxy donors) Electron-neutral (alkyl substituents)

4-(Di-tert-butylphosphino)-N,N-dimethylaniline (CAS: 932710-63-9)

This compound features a dimethylaniline group instead of the biphenyl backbone. The amine substituent introduces stronger electron-donating capabilities, which may enhance metal-ligand bonding in electron-deficient systems. However, the reduced steric bulk compared to the triisopropylphenyl group limits its applicability in reactions requiring extreme steric protection .

Catalytic Performance

The primary compound’s dimethoxy groups provide a balance between electron donation and steric bulk, enabling efficient catalysis in aryl chloride coupling reactions. In contrast, the tetramethyl analogue (CAS: 857356-94-6) lacks methoxy groups, reducing electron donation but offering superior steric shielding for sensitive intermediates . For example, in Suzuki-Miyaura couplings, the parent compound achieves higher turnover numbers (TONs) with electron-poor aryl chlorides due to its electron-rich phosphine center, while the tetramethyl variant excels in suppressing side reactions in sterically congested systems .

Biological Activity

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, often referred to as Me4tButylXphos, is a phosphine compound recognized for its significant role in catalysis and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C33H53P
  • Molecular Weight : 480.7 g/mol
  • IUPAC Name : ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphine
  • CAS Number : 857356-94-6

Mechanisms of Biological Activity

The biological activity of ditert-butyl phosphines like Me4tButylXphos is primarily linked to their role as ligands in transition metal-catalyzed reactions. These reactions are crucial in the synthesis of biologically active compounds. The bulky structure of the ligand enhances selectivity and stability in catalytic processes.

1. Catalytic Applications

Me4tButylXphos has been employed as a ligand in various palladium-catalyzed reactions, including:

  • Amidation of Aryl Chlorides : This reaction is vital for synthesizing amides from aryl halides, which are important intermediates in pharmaceutical development.
  • Synthesis of Phenols : The compound facilitates the conversion of aryl halides to phenols, showcasing its versatility in organic synthesis .

Case Studies

Several studies highlight the efficacy of Me4tButylXphos in biological contexts:

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, Me4tButylXphos was used to synthesize phosphine-based compounds that demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound could enhance the effectiveness of existing chemotherapeutic agents by improving their delivery and bioavailability .

Case Study 2: Protein Interaction Modulation

Research has shown that phosphine ligands can modulate protein-protein interactions (PPIs), which are critical in many biological processes. Me4tButylXphos was evaluated for its ability to disrupt specific PPIs involved in cancer progression. The findings suggested that this compound could serve as a lead structure for developing inhibitors targeting such interactions .

Biological Activity Summary Table

Biological Activity Description Reference
Anticancer ActivityEnhances cytotoxicity against cancer cell lines
Protein Interaction ModulationPotential inhibitor of critical protein interactions
Catalytic RoleLigand for palladium-catalyzed reactions

Q & A

Q. What are the key physicochemical properties of ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, and how do they influence laboratory handling?

The compound exhibits a melting point of 191–193°C, a molecular weight of 536.768 g/mol, and low solubility in polar solvents due to its bulky substituents . Its air sensitivity necessitates storage under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation. The high steric bulk from tert-butyl and isopropyl groups impacts ligand-metal coordination, requiring careful solvent selection (e.g., toluene or DMF) for synthesis .

Q. What synthetic methodologies are recommended for preparing this phosphane ligand?

Synthesis typically involves coupling dicyclohexylphosphine with a triisopropyl-substituted aryl halide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key conditions include:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .
  • Base: Potassium carbonate or cesium carbonate .
  • Solvent: Toluene or DMF under reflux (100–120°C) .
  • Atmosphere: Inert gas (argon/nitrogen) to prevent ligand degradation . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the steric and electronic profile of this ligand compare to XPhos in cross-coupling catalysis?

The ligand’s tert-butyl and dimethoxy groups create a larger cone angle (~160°) compared to XPhos (~145°), enhancing steric shielding of metal centers. This increases selectivity in Buchwald-Hartwig aminations but reduces turnover frequency in sterically congested substrates . Electronic effects from methoxy groups lower the ligand’s electron-donating capacity (Tolman Electronic Parameter: ~2050 cm⁻¹ vs. XPhos’s 2095 cm⁻¹), influencing oxidative addition rates in aryl halide activation . Comparative studies should quantify turnover numbers (TON) and analyze byproducts via GC-MS or HPLC to resolve mechanistic differences .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in metal complexes of this ligand?

Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation (λ = 0.7–1.0 Å) is recommended for high-resolution data. Data processing with SHELXL (for refinement) and OLEX2 (for visualization) can resolve intramolecular interactions, such as C–H⋯π contacts (H⋯centroid distance: 2.61–2.73 Å) . For twinned crystals, SHELXD is preferred for structure solution. Refinement statistics (R₁ < 5%, wR₂ < 12%) and Hirshfeld surface analysis validate intermolecular packing .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies across studies?

Contradictions in catalytic activity (e.g., turnover frequency variations) may arise from:

  • Substrate purity: Trace moisture or oxygen degrades Pd(0) precursors. Use Karl Fischer titration to verify solvent dryness .
  • Ligand-to-metal ratio: Optimize ratios (1:1 to 2:1) via kinetic profiling .
  • Reaction monitoring: Employ in situ NMR or IR spectroscopy to detect intermediates (e.g., Pd-π-allyl species) . Standardized protocols (e.g., glovebox use, degassed solvents) and control experiments with reference ligands (e.g., XPhos) isolate variables .

Methodological Tables

Table 1: Key Crystallographic Parameters for Ligand-Metal Complexes

ParameterValueSource
Space groupP2₁/c
C–H⋯π distance2.61–2.73 Å
Refinement softwareSHELXL-2019

Table 2: Comparative Catalytic Performance (Buchwald-Hartwig Amination)

LigandTON (mol/mol Pd)Selectivity (%)Reference
Ditert-butyl-phosphane45092
XPhos62088

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